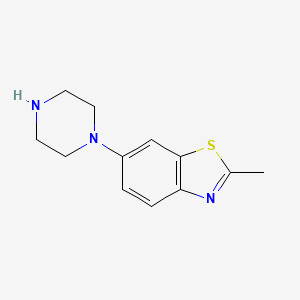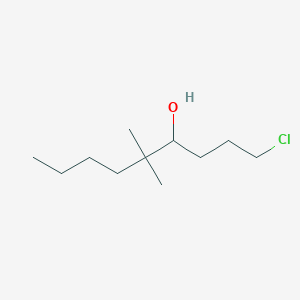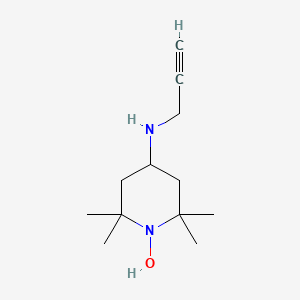![molecular formula C14H24N2O3Si B13870454 N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline is an organic compound that features a nitro group attached to an aniline ring, with a tert-butyl(dimethyl)silyl group linked through an ethoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline typically involves multiple steps. One common method starts with the preparation of 2-(tert-Butyldimethylsiloxy)ethanol, which is then reacted with 4-nitroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-aminobenzene, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butyl(dimethyl)silyl group can influence the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyl(dimethyl)silyl group but differs in its aldehyde functionality.
Methyl 4-(tert-Butyldimethylsilyloxy)but-2-ynoate: Contains a similar silyl group but has a different core structure with a but-2-ynoate moiety.
Uniqueness
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline is unique due to its combination of a nitro group and a tert-butyl(dimethyl)silyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H24N2O3Si |
|---|---|
Peso molecular |
296.44 g/mol |
Nombre IUPAC |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-nitroaniline |
InChI |
InChI=1S/C14H24N2O3Si/c1-14(2,3)20(4,5)19-11-10-15-12-6-8-13(9-7-12)16(17)18/h6-9,15H,10-11H2,1-5H3 |
Clave InChI |
UVLKCOMHVBJJLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13870374.png)
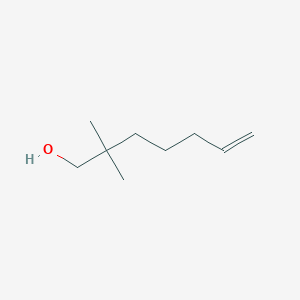
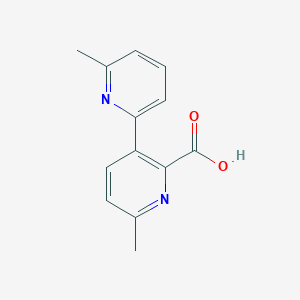
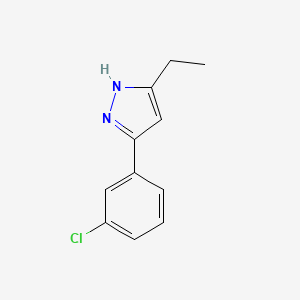
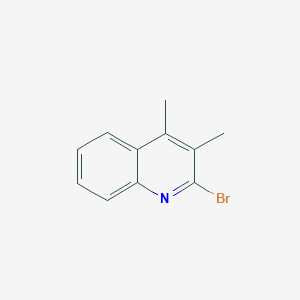
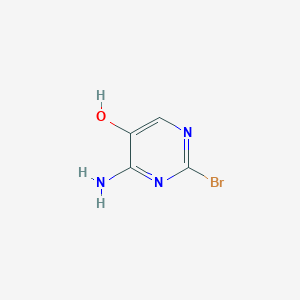
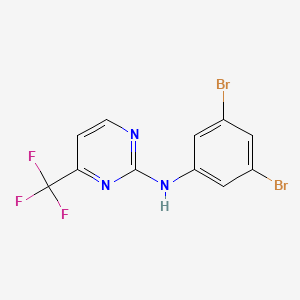
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)

